1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

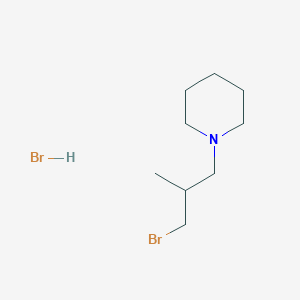

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is a chemical compound with the molecular formula C10H20Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a bromine atom attached to a methylpropyl group. This compound is often used in pharmaceutical research and organic synthesis due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide typically involves the bromination of 2-methylpropylpiperidine. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position. The process involves the use of bromine or hydrobromic acid as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through recrystallization or distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Reactions: Products include azides, thiocyanates, and ethers.

Oxidation Reactions: Products include ketones and aldehydes.

Reduction Reactions: Products include hydrocarbons.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

- The compound serves as a crucial building block in the synthesis of more complex piperidine derivatives, which are integral in drug discovery and development. Its structural features allow for modifications that enhance the pharmacological profiles of resultant compounds.

Receptor Modulation

- 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is used in studies focusing on receptor-ligand interactions, particularly in the context of neurotransmitter systems. Research indicates its potential as a modulator for glutamate receptors, which play significant roles in neurological functions and disorders.

Biological Research

Neuropharmacological Studies

- The compound has been investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases. Preliminary studies suggest that it may help mitigate neurodegeneration caused by toxins, thus providing a pathway for developing therapeutic agents against conditions like Parkinson's disease .

Antimicrobial Activity

- Research has shown that piperidine derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics that can combat resistant bacterial infections.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed as an intermediate for synthesizing specialty chemicals used in agrochemicals and dyes. Its ability to undergo various chemical reactions makes it valuable in creating diverse products.

Data Tables

Case Study 1: Neuroprotective Effects

- A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited protective effects against neurotoxicity induced by MPTP in animal models. The study highlighted the compound's potential for developing treatments for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

- In vitro studies assessed the antimicrobial activity of piperidine derivatives against multiple bacterial strains. Results indicated that certain modifications to the piperidine structure could enhance antibacterial potency, suggesting a promising direction for antibiotic development.

Mecanismo De Acción

The mechanism of action of 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in the compound’s reactivity, facilitating its binding to enzymes or receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

2-(Bromomethyl)pyridine: Another brominated heterocyclic compound used in organic synthesis.

1-(3-Bromo-1-methylpropyl)-2-methylpiperidine: A closely related compound with a similar structure but different substitution pattern.

Uniqueness: 1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in organic synthesis.

Actividad Biológica

1-(3-Bromo-2-methylpropyl)piperidine;hydrobromide is a piperidine derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2361635-26-7

- Molecular Formula : C10H16Br2N

The compound features a piperidine ring substituted with a bromoalkyl chain, which is critical for its biological activity. The presence of the bromine atom enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Piperidine derivatives are known to exhibit diverse pharmacological effects, including:

- Dopaminergic Activity : Compounds with piperidine structures often interact with dopamine receptors, which can influence mood and behavior.

- Anticholinergic Effects : Some piperidine derivatives can act as antagonists at muscarinic acetylcholine receptors, potentially leading to sedative effects.

- Serotonergic Modulation : This compound may also affect serotonin receptors, contributing to its psychoactive properties.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Agonist activity at serotonin receptors | |

| Antiviral | Moderate activity against certain viral strains | |

| Antimicrobial | Inhibition of bacterial growth in vitro |

Case Studies and Research Findings

-

Antidepressant Properties :

A study demonstrated that derivatives similar to 1-(3-Bromo-2-methylpropyl)piperidine exhibited significant agonistic effects on serotonin receptors, leading to potential antidepressant outcomes. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring could enhance selectivity and potency at the 5-HT receptor subtypes . -

Antiviral Activity :

In antiviral assays, compounds related to this piperidine derivative showed moderate effectiveness against HIV strains. The EC50 values indicated promising potential for further development as antiviral agents, especially against resistant strains . -

Antimicrobial Efficacy :

Research on piperidine derivatives has highlighted their antibacterial properties. Specifically, this compound demonstrated inhibitory effects against Gram-positive bacteria in vitro, suggesting a role in antibiotic development .

Propiedades

IUPAC Name |

1-(3-bromo-2-methylpropyl)piperidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18BrN.BrH/c1-9(7-10)8-11-5-3-2-4-6-11;/h9H,2-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWNENNPNQZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.